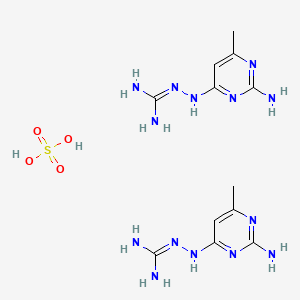
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with amino and methyl groups, and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate typically involves multiple steps. One common method starts with the preparation of 2-amino-6-methylpyrimidine-4-ol from guanidine hydrochloride and ethyl acetoacetate . This intermediate is then reacted with suitable amines to form the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: The amino and methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Amino-4,6-dichloropyrimidine: This compound shares the pyrimidine core but has different substituents.
2-Amino-6-methylpyrimidine-4-ol: An intermediate in the synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate.
Pyrimidine derivatives: Various derivatives with different substitutions on the pyrimidine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
28831-55-2 |
|---|---|
Fórmula molecular |
C12H24N14O4S |
Peso molecular |
460.48 g/mol |
Nombre IUPAC |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H11N7.H2O4S/c2*1-3-2-4(11-6(9)10-3)12-13-5(7)8;1-5(2,3)4/h2*2H,1H3,(H4,7,8,13)(H3,9,10,11,12);(H2,1,2,3,4) |
Clave InChI |
BFNGOYHEQSLYMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
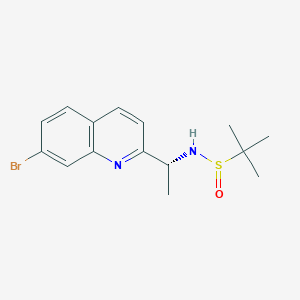


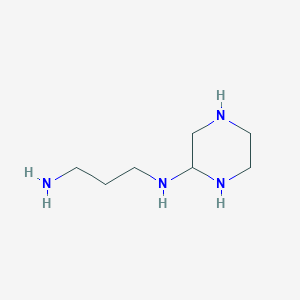
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
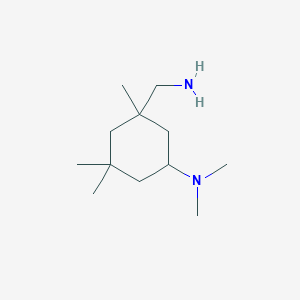
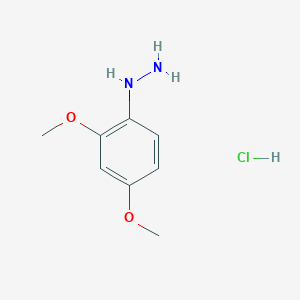
![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
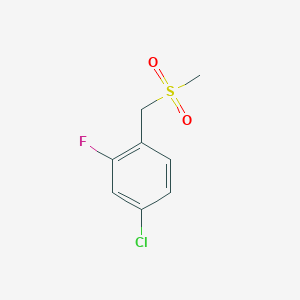
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)

![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
![5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13093965.png)
